Lipophilicity Benchmarking: LogP of 3,4-Dimethylphenyl Analog Positions It Between Polar and Lipophilic Extremes of the 1-Arylcyclopentylmethanamine Series
The target compound has a calculated LogP of 3.07 , which is 0.30 units higher than the 4-methylphenyl analog (LogP 2.77) and 0.69 units lower than the 3,4-dichlorophenyl analog (LogP 3.76) . Compared with the unsubstituted phenyl analog (LogP ~3.16, buildingblock.bocsci.com), the 3,4-dimethyl substitution produces a 0.09-unit reduction in computed lipophilicity . This places the 3,4-dimethylphenyl compound at an intermediate lipophilicity position within the series, offering a balanced profile that avoids the low permeability risk of the 4-methylphenyl analog and the high lipophilicity burden of the dichlorophenyl analog, which may be associated with poor solubility and increased non-specific binding.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.07 (3,4-dimethylphenyl) |
| Comparator Or Baseline | LogP 2.77 (4-methylphenyl); LogP 3.76 (3,4-dichlorophenyl); LogP ~3.16 (unsubstituted phenyl) |
| Quantified Difference | +0.30 (vs. 4-methylphenyl); −0.69 (vs. 3,4-dichlorophenyl); −0.09 (vs. unsubstituted phenyl) |
| Conditions | Computed LogP using vendor-provided in silico predictions (Leyan, ChemScene, BuildingBlock); measurement methodology not specified. |
Why This Matters
An intermediate LogP value predicts a more favorable balance between passive membrane permeability and aqueous solubility compared to more lipophilic or more polar analogs, which is critical when selecting a building block for CNS or cellular target-focused library synthesis.
